N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms, depending on the reagents and conditions used.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is unique due to its specific structural features, including the presence of both a trifluoromethyl group and a dimethylbutanamide moiety. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound has the molecular formula C15H19ClF3N and features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying binding interactions with biological targets. The synthesis typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-dimethylbutanoyl chloride, often utilizing triethylamine as a base in anhydrous conditions to yield the desired product efficiently.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance binding affinity and selectivity for these targets, potentially leading to significant biological effects .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potential anticancer activity. For instance, studies have shown that related compounds can inhibit c-KIT kinase activity in various cancer models. This inhibition is particularly relevant for gastrointestinal stromal tumors (GISTs), where c-KIT mutations are common .
Antimicrobial Activity
There is emerging evidence that derivatives of this compound may possess antimicrobial properties. The trifluoromethyl group is often associated with enhanced bioactivity against a range of pathogens, making it a candidate for further exploration in antimicrobial research .
Case Studies and Research Findings
- Inhibition of c-KIT Kinase : A study demonstrated that a related compound effectively inhibited both wild-type and mutant forms of the c-KIT kinase, displaying single-digit nanomolar potency. This suggests that this compound may follow similar pathways in inhibiting cancer cell proliferation .
- Pharmacokinetic Studies : In vivo studies have indicated that compounds with similar structures exhibit favorable pharmacokinetic profiles across various animal models. This includes good absorption and distribution characteristics, which are critical for therapeutic applications .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H19ClF3N |
Molecular Weight | 303.77 g/mol |
LogP (octanol-water partitioning) | 4.12 |
Solubility in Water | Low |
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-12(2,3)7-11(19)18-10-6-8(13(15,16)17)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIFMGBCASPLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358053 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6177-70-4 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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